N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8
Overview
Description
“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is an isotopically labeled compound . It is also known as “1-Benzoylpiperazine” and has a molecular weight of 198.29 . It is used in research and can be intended for use as an internal standard for the quantification of Piperazine by GC- or LC-mass spectrometry .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The empirical formula of “N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is C4D8H2N2·2HCl . The isotopic enrichment is 98 atom % D .Physical And Chemical Properties Analysis
“N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8” is a solid with a melting point of over 300 °C . It has a mass shift of M+8 .Scientific Research Applications
Design and Synthesis of Novel Chiral Piperazines
Chiral piperazines, synthesized from N-(Benzoyl)piperazine derivatives, play a crucial role in asymmetric synthesis, which is fundamental for the development of drugs with high specificity and reduced side effects. For instance, novel alicyclic chiral C2-symmetric piperazines have been designed from L-proline, demonstrating applications in asymmetric acylation of σ-symmetric 1,2-diols, leading to optically active monobenzoates with high enantioselectivity (Nakamura et al., 2006).
Inhibitors of Butyrylcholinesterase
Benzamide derivatives bearing heterocyclic furan and piperazine rings have been synthesized and evaluated for enzyme inhibition and hemolytic activity. These compounds, derived from N-(Benzoyl)piperazine, have shown considerable inhibitory activity against butyrylcholinesterase enzyme, suggesting potential therapeutic applications in treating diseases associated with cholinesterase imbalance (Abbasi et al., 2020).
Antioxidant and Cytotoxic Agents
Piperazine derivatives have been formulated to exhibit significant antioxidant activity, as well as cytotoxic potential against various cancer cell lines. A series of 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines, derived from N-(Benzoyl)piperazine, showcased excellent free radical scavenging efficacies, indicating their promise as antioxidant and cytotoxic agents (Mistry et al., 2016).
Antimicrobial and Anti-inflammatory Activity
Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized, characterized, and evaluated for antimicrobial and antioxidant activities. These compounds, leveraging the chemical scaffold of N-(Benzoyl)piperazine, exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. Additionally, some derivatives demonstrated moderate antioxidant activity, highlighting their potential as antimicrobial and anti-inflammatory agents (Mallesha & Mohana, 2011).
Therapeutic Tools in Central Pharmacological Activity
Piperazine derivatives, including those derived from N-(Benzoyl)piperazine, have been explored as therapeutic tools for their central pharmacological activity. These compounds are researched for their potential applications as antipsychotic, antidepressant, and anxiolytic drugs, focusing on the activation of the monoamine pathway (Brito et al., 2018).
properties
IUPAC Name |
(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-YQCSIQCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 |
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